Product packaging for N-phenylpyrimidin-4-amine(Cat. No.:CAS No. 50827-24-2)

N-phenylpyrimidin-4-amine

Cat. No.: B2584487
CAS No.: 50827-24-2
M. Wt: 171.203
InChI Key: JLVLBDODYLEYOY-UHFFFAOYSA-N
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Description

N-Phenylpyrimidin-4-amine (CAS 50827-24-2) is an organic compound with the molecular formula C₁₀H₉N₃ and a molecular weight of 171.20 g/mol. This chemical features a pyrimidine ring linked to an aniline group, making it a versatile building block and core scaffold in medicinal chemistry and drug discovery. The this compound structure is a key pharmacophore in the development of novel therapeutic agents. Scientific literature highlights the significance of the N-phenylpyrimidin-2-amine regioisomer as a privileged structure in the design of potent c-Met kinase inhibitors . c-Met kinase is a critical target in cancer research, and inhibitors have shown promise in combating various solid tumors . Furthermore, structurally similar N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, demonstrating nanomolar efficacy and exhibiting anticancer activity against non-small cell lung cancer cells in research settings . These studies underscore the value of the pyrimidine-amine scaffold in oncology research for probing disease mechanisms. This product is supplied For Research Use Only. It is strictly intended for laboratory research and is not to be used for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3 B2584487 N-phenylpyrimidin-4-amine CAS No. 50827-24-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-2-4-9(5-3-1)13-10-6-7-11-8-12-10/h1-8H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVLBDODYLEYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Innovations for N Phenylpyrimidin 4 Amine and Its Chemical Congeners

Classical Synthetic Approaches to N-Phenylpyrimidin-4-amine Core Structures

Traditional methods for the synthesis of the pyrimidine (B1678525) core, the central heterocyclic motif in this compound, have long been established and are still widely employed. These methods typically involve condensation reactions and nucleophilic aromatic substitutions.

Condensation Reactions in Pyrimidine Synthesis

The construction of the pyrimidine ring itself is often achieved through the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine, urea, or guanidine (B92328) derivative. ijsat.org The most recognized classical method is the Pinner synthesis, which involves the reaction of a β-dicarbonyl compound with an amidine. mdpi.com This approach allows for the formation of 2-substituted pyrimidines. Variations of this reaction, such as using β-keto esters, have been developed to enhance the diversity of achievable substitution patterns. mdpi.com

Another prominent method is the Biginelli reaction, a multi-component reaction that yields 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester, and urea. core.ac.uk While this reaction does not directly produce the this compound scaffold, the resulting dihydropyrimidones can be further functionalized to introduce the desired amine substituent. The Biginelli reaction can be catalyzed by both Brønsted and Lewis acids. core.ac.uk

These classical condensation reactions, while foundational, often require harsh reaction conditions and can sometimes result in modest yields and limited regioselectivity, which has prompted the development of more refined synthetic strategies. researchgate.net

Classical Condensation Reaction Reactants Product Type Catalyst/Conditions
Pinner Synthesisβ-Dicarbonyl compound, Amidine2-Substituted PyrimidineAcid-catalyzed
Biginelli ReactionAryl aldehyde, β-Ketoester, Urea3,4-Dihydropyrimidin-2(1H)-oneBrønsted or Lewis acid
Urea/Thiourea Condensation1,3-Dicarbonyl compound, Urea/Thiourea2-Pyrimidinone/ThioneAcid-catalyzed ijsat.org

Nucleophilic Aromatic Substitution Strategies for Pyrimidine Derivatization

Once the pyrimidine core is formed, the introduction of the N-phenylamino group at the C4-position is commonly achieved through nucleophilic aromatic substitution (SNAr). Pyrimidines are π-deficient heterocycles, which facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions. wikipedia.org The reaction of 2,4-dihalopyrimidines with nucleophiles, such as anilines, generally results in the selective displacement of the halide at the 4-position. stackexchange.com This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at the C4-position. stackexchange.comechemi.com

The efficiency of SNAr reactions can be influenced by the nature of the leaving group (halide) and the reaction conditions. For instance, the reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with N-methylbenzylamine can be carried out in the presence of a base like triethylamine (B128534) to yield the corresponding N-substituted pyrimidine. iucr.org This classical approach provides a direct and widely used method for the synthesis of this compound derivatives.

Modern and Catalytic Synthetic Pathways for Enhanced Efficiency

To overcome the limitations of classical methods, modern synthetic chemistry has introduced a range of catalytic pathways that offer higher efficiency, milder reaction conditions, and greater functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become a powerful tool for the synthesis of aryl- and heteroaryl-substituted pyrimidines. researchgate.netnih.gov This reaction typically involves the coupling of a halogenated pyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net The electron-deficient nature of the pyrimidine ring makes even chloropyrimidines suitable substrates for Suzuki coupling. researchgate.net

Microwave-assisted Suzuki coupling has been shown to significantly accelerate the synthesis of 4-arylpyrimidines from 4-pyrimidyl tosylates and arylboronic acids, often using water as a solvent. d-nb.info The choice of solvent can be critical, with polar solvents generally favoring the reaction. d-nb.info This methodology has been successfully applied to the synthesis of various N-benzyl-2-phenylpyrimidin-4-amine derivatives with potent biological activity. acs.orgnih.gov A regioselective double Suzuki coupling of 2,4-dichloropyrimidine (B19661) has also been developed, allowing for the efficient synthesis of diarylated pyrimidines. researchgate.net

Reaction Substrates Catalyst System Key Advantages
Suzuki-Miyaura CouplingHalogenated Pyrimidine, Arylboronic AcidPd catalyst (e.g., Pd(PPh₃)₄), BaseHigh yields, functional group tolerance, applicable to chloropyrimidines researchgate.netresearchgate.net
Microwave-Assisted Suzuki Coupling4-Pyrimidyl Tosylate, Arylboronic AcidPd catalyst, BaseRapid reaction times, use of green solvents like water d-nb.info
Buchwald-Hartwig AminationHalogenated Pyrimidine, AminePd catalyst, Ligand (e.g., BINAP)Direct C-N bond formation, high efficiency ccspublishing.org.cninternationaljournalcorner.com

Copper-Mediated/Catalyzed Amination Protocols

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-based methods for the synthesis of N-aryl amines. nih.gov These reactions have seen a resurgence with the development of new ligand systems that facilitate the coupling of aryl halides with amines under milder conditions. nih.gov Copper(I)-catalyzed amination reactions using aqueous ammonia (B1221849) have been shown to be effective for the synthesis of aminopyridine derivatives, a related class of heterocycles. rsc.org

Ligand-free, copper-catalyzed syntheses of arylaminopyrimidines have also been developed, often in aqueous solutions, highlighting the move towards more environmentally benign synthetic methods. dntb.gov.ua These copper-catalyzed protocols are particularly valuable due to the lower cost and toxicity of copper compared to palladium.

Organocatalytic and Asymmetric Synthesis of this compound Scaffolds

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in organic synthesis, offering mild and environmentally friendly alternatives to metal-based catalysts. conicet.gov.arscispace.com One-pot, three-component reactions catalyzed by organocatalysts like 2-aminoethanesulfonic acid in water have been used to synthesize dihydropyrido[2,3-d]pyrimidine derivatives in good to excellent yields. tandfonline.com While not directly yielding this compound, these methods demonstrate the potential of organocatalysis in constructing complex pyrimidine-based scaffolds.

The asymmetric synthesis of chiral amines is a significant area of research, as chirality is a crucial factor in the biological activity of many pharmaceutical compounds. rsc.org Catalytic asymmetric methods for the synthesis of dialkyl carbinamines have been developed using chiral nickel catalysts. nih.gov Asymmetric hydrogenation using chiral ruthenium complexes has also proven effective for the synthesis of chiral amines. ajchem-b.com While direct examples of the asymmetric synthesis of the this compound scaffold are not prevalent in the reviewed literature, the principles of asymmetric catalysis, such as the use of chiral ligands and catalysts, could conceptually be applied to the synthesis of chiral derivatives of this compound, for instance, by using a chiral aniline (B41778) derivative in a nucleophilic substitution or a catalyzed cross-coupling reaction.

Photocatalytic Methods in this compound Synthesis

Visible-light photocatalysis has emerged as a powerful tool for forging carbon-nitrogen bonds under mild conditions, offering an alternative to traditional methods like Buchwald-Hartwig amination. While direct photocatalytic synthesis of the parent this compound is not extensively documented as a standalone procedure, established photocatalytic C-N cross-coupling strategies are applicable. These methods typically involve the coupling of an amine with an aryl or heteroaryl halide.

A plausible and widely utilized approach is the photoredox/nickel dual catalysis for the C-N cross-coupling of (hetero)aryl halides with various amines. researchgate.net In this context, this compound could be synthesized by coupling 4-chloropyrimidine (B154816) with aniline. The mechanism involves a photocatalyst, which, upon absorbing visible light, engages in a single-electron transfer (SET) process with the amine and a nickel catalyst, facilitating the oxidative addition and reductive elimination cycle required for C-N bond formation. Flow chemistry processes have been shown to enhance this transformation, broadening the substrate scope to include less-activated halides and significantly reducing reaction times. researchgate.net

Another relevant strategy is the direct photocatalytic C–H amination of arenes and heteroarenes. wikipedia.org This approach avoids the need for pre-functionalized starting materials like halo-pyrimidines. The process can involve the in situ generation of an N-chloroamine from the parent amine, which is then activated by a Brønsted acid. A photoredox cycle generates a highly reactive aminium radical that can add to the aromatic or heteroaromatic ring. wikipedia.org While this method often requires directing groups for regioselectivity, its application to pyrimidine functionalization represents a frontier in the synthesis of its derivatives.

General photocatalytic methods for C-N bond formation are summarized in the table below.

Method Reactants Catalyst System Key Features Citation
Photoredox/Nickel Dual Coupling(Hetero)aryl Halide + AminePhotocatalyst (e.g., Ir or Ru complex) + Nickel Salt/LigandMild conditions, broad scope, can be enhanced by flow chemistry. researchgate.net
Direct C-H AminationArene/Heteroarene + AminePhotocatalyst + N-chlorinating agent (e.g., NCS) + AcidAvoids pre-functionalization of the heterocycle. wikipedia.org
Copper-Photocatalyzed C-N CouplingAryl Halide + Sodium AzideNickel deposited on mesoporous carbon nitride (Ni-mpg-CNx)Heterogeneous catalysis for synthesis of primary anilines. nih.gov

Advanced Functional Group Modifications and Derivatization Strategies

The this compound scaffold allows for a wide range of functional group modifications, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Halogenation and Selective Alkylation of this compound Systems

The introduction of halogen atoms onto the this compound core serves as a key step for further diversification, particularly through cross-coupling reactions.

Halogenation: Regioselective halogenation can be achieved on either the pyrimidine or the phenyl ring, depending on the reagents and conditions. The C5 position of the pyrimidine ring is susceptible to electrophilic halogenation. For instance, N-bromosuccinimide (NBS) is a common reagent for bromination. Furthermore, employing a pyrimidyl directing group on an aniline derivative has been shown to facilitate regioselective para-C-H halogenation on the aniline ring using N-halosuccinimides under metal-free conditions. researchgate.net This strategy allows for the selective introduction of chlorine, bromine, or iodine. researchgate.net

Selective Alkylation: The alkylation of this compound presents a challenge in controlling selectivity between the exocyclic amine and the pyrimidine ring nitrogens. Generally, N-alkylation of primary amines can be achieved using alkyl halides. To achieve selective mono-N-alkylation and avoid overalkylation to tertiary amines or quaternary salts, specific conditions are required. mdpi.com Methods using cesium hydroxide (B78521) in anhydrous solvents or reductive amination with alcohols catalyzed by manganese pincer complexes have been developed for the selective mono-N-alkylation of primary amines and could be applied to this system. mdpi.com

Transformation Substrate Reagent(s) Product Key Features Citation
BrominationThis compoundN-Bromosuccinimide (NBS)5-Bromo-N-phenylpyrimidin-4-amineElectrophilic substitution at C5.
para-ChlorinationN-(Pyrimidin-2-yl)anilineN-Chlorosuccinimide (NCS)N-(4-chlorophenyl)pyrimidin-2-aminePyrimidyl-directed regioselective C-H halogenation. researchgate.net
Mono-N-AlkylationPrimary Amine + Alkyl HalideCsOH, Anhydrous SolventSecondary AmineSuppresses overalkylation. researchgate.net

Acylation and Sulfonylation Reactions of the Amine Moiety

Modification of the exocyclic amine via acylation and sulfonylation introduces important pharmacophores and provides handles for further synthetic transformations.

Acylation: The exocyclic primary amine of this compound can be readily acylated using standard reagents like acid anhydrides (e.g., acetic anhydride) or acyl chlorides. orientjchem.orgsemanticscholar.org These reactions are often performed under catalyst-free conditions or in aqueous media with a mild base like sodium bicarbonate to neutralize the acid byproduct. orientjchem.orgsemanticscholar.org The chemoselectivity of these reactions is generally high for N-acylation over O-acylation if phenolic hydroxyl groups are present elsewhere in the molecule. semanticscholar.org

Sulfonylation: N-sulfonylation is typically achieved by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base. core.ac.uknih.gov Various methods have been developed to improve efficiency, including the use of catalysts like indium or performing the reaction under ultrasonic conditions with atomized sodium, which can lead to high yields in very short reaction times. core.ac.ukorganic-chemistry.org

Reaction Reagent Typical Conditions Product Citation
N-AcetylationAcetic AnhydrideSolvent-free or aqueous NaHCO₃N-acetyl-N-phenylpyrimidin-4-amineHigh yields, green conditions.
N-Sulfonylationp-Toluenesulfonyl Chloride (TsCl)Base (e.g., Pyridine, Et₃N), or Atomized Na/UltrasoundN-tosyl-N-phenylpyrimidin-4-amineMethod variety allows for optimization.

Controlled Oxidation and Reduction Methodologies

Controlled oxidation and reduction reactions are crucial for introducing or modifying functional groups on the this compound scaffold.

Controlled Oxidation: The nitrogen atoms within the pyrimidine ring can be selectively oxidized to form N-oxides. Reagents like peracetic acid or m-chloroperbenzoic acid (MCPBA) are commonly used for this transformation. cdnsciencepub.com The regioselectivity of N-oxidation can be influenced by the substitution pattern on the pyrimidine ring. For 4-substituted pyrimidines, oxidation can potentially occur at either the N1 or N3 position. groenkennisnet.nl For 2-aminopyrimidine, N-oxidation occurs readily, while substitution on the amino group can decrease this reactivity. cdnsciencepub.com

Controlled Reduction: A key transformation in the synthesis of derivatives is the selective reduction of a nitro group to a primary amine, which can then be further functionalized. While the complete reduction of aromatic nitro compounds to amines is standard, their selective reduction to hydroxylamines is also possible but can be challenging. mdpi.comnih.gov Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or the use of reducing agents such as sodium borohydride (B1222165) in the presence of a catalyst, are effective methods for the reduction of aromatic nitro groups to amines, a reaction that shows good chemoselectivity and tolerates many other functional groups. nih.gov

Transformation Substrate Type Reagent(s) Product Type Key Features Citation
N-OxidationSubstituted PyrimidinePeracetic acid or MCPBAPyrimidine N-oxideYields and regioselectivity depend on substrate and oxidant. cdnsciencepub.comgroenkennisnet.nl
Nitro Group ReductionNitro-substituted this compoundH₂, Pd/C or NaBH₄/CatalystAmino-substituted this compoundHigh-yield, chemoselective method for introducing an amino group. mdpi.comnih.gov

Regioselective Introduction of Diverse Heterocyclic Moieties

Attaching other heterocyclic rings to the this compound core is a common strategy for expanding chemical space and modulating biological activity.

Suzuki Coupling: Palladium-catalyzed Suzuki-Miyaura cross-coupling is a highly effective method for forming C-C bonds between the pyrimidine core (pre-functionalized with a halogen) and various (hetero)aryl boronic acids. mdpi.com For dihalopyrimidines, such as 2,4-dichloropyrimidine, the coupling is often regioselective for the C4 position. mdpi.com This allows for the sequential and controlled introduction of different aryl or heterocyclic groups.

Cycloaddition and Condensation Reactions: Diverse five-membered heterocycles like triazoles, tetrazoles, and oxadiazoles (B1248032) can be synthesized and incorporated.

Triazoles: 1,2,3-triazoles are commonly synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) as a key step. nih.gov

Tetrazoles: These can be formed from nitrile precursors via reaction with sodium azide. For example, a cyano-phenyl group attached to the pyrimidine amine can be converted to a tetrazole ring. nih.govresearchgate.net

Oxadiazoles: 1,3,4-Oxadiazole derivatives can be synthesized from precursors like hydrazine (B178648) carbothioamides, which are cyclized under various conditions. ajrcps.combohrium.com Microwave-assisted synthesis has been shown to be an efficient method for these transformations. ajrcps.com

Heterocycle Synthetic Strategy Precursor on Scaffold Key Reagents Citation
PyrazoleCyclocondensationEnaminone intermediateHydrazine derivatives semanticscholar.org
1,2,3-TriazoleCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide or AlkyneCu(I) catalyst, corresponding alkyne or azide nih.gov
Tetrazole[3+2] CycloadditionNitrileSodium Azide (NaN₃) nih.govresearchgate.net
1,3,4-OxadiazoleCyclization of Hydrazine CarbothioamideHydrazine CarbothioamideI₂, HgO, or other cyclizing agents ajrcps.combohrium.com
(Hetero)aryl groupsSuzuki-Miyaura CouplingHalogen (e.g., Cl, Br)(Hetero)arylboronic acid, Pd catalyst, base mdpi.com

Chemical Reactivity and Mechanistic Investigations of N Phenylpyrimidin 4 Amine

Analysis of Electrophilic Aromatic Substitution Patterns on the Phenyl and Pyrimidine (B1678525) Rings

The amino group (-NH-) in N-phenylpyrimidin-4-amine is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions of the phenyl ring. ucalgary.ca This is due to the delocalization of the nitrogen's lone pair of electrons into the phenyl ring, increasing its electron density and making it more susceptible to attack by electrophiles. However, the basicity of the amino group can lead to complications in reactions carried out in acidic conditions, as the protonated form is deactivating. ucalgary.ca To circumvent this, the amino group is often protected, for instance, by converting it to an amide. This reduces the activating effect but allows for more controlled substitution. ucalgary.ca

Conversely, the pyrimidine ring is an electron-deficient system, making it generally resistant to electrophilic attack. The presence of the electron-donating amino group at the 4-position can somewhat mitigate this, but electrophilic substitution on the pyrimidine ring of this compound is not a favored reaction. When such reactions do occur, they typically require forcing conditions and the substitution pattern is influenced by the existing substituents. For instance, in related pyrimidine systems, the presence of other activating groups can direct electrophiles to specific positions.

Nucleophilic Reactivity and Basicity of the this compound Core

The nitrogen atoms in the this compound core exhibit nucleophilic character. The exocyclic amino nitrogen is generally more basic and nucleophilic than the ring nitrogens due to the delocalization of the lone pair of the ring nitrogens within the aromatic system. libretexts.org The basicity of the amino group is a key factor in its reactivity, with a higher pKa value indicating a stronger base. alfa-chemistry.com Alkyl groups on the amine nitrogen increase basicity due to their electron-releasing inductive effect, making the lone pair more available to accept a proton. youtube.com Conversely, the delocalization of the lone pair into the phenyl ring can decrease the basicity compared to a simple alkylamine. youtube.com

The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. In this compound, the 4-position is already substituted. However, if a good leaving group, such as a halogen, is present at the 2- or 6-position, it can be readily displaced by nucleophiles. The reactivity and selectivity of these nucleophilic substitution reactions are influenced by the nature of the nucleophile and the substituents on the pyrimidine ring. chem960.com For example, the reaction of 2-chloro-5-nitropyrimidine (B88076) with aniline (B41778) derivatives proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov

Intramolecular and Intermolecular Reaction Pathways

This compound and its derivatives can participate in various intramolecular and intermolecular reactions, often leading to the formation of complex heterocyclic structures. Intramolecular hydrogen bonding is a common feature, particularly when suitable substituents are present. For instance, an intramolecular N—H⋯N hydrogen bond can form, creating a stable six-membered ring motif. nih.goviucr.org These interactions can influence the molecular conformation and crystal packing.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, also play a crucial role in the supramolecular assembly of this compound derivatives. For example, intermolecular N—H⋯N and C—H⋯O hydrogen bonds can lead to the formation of 2D networks in the solid state. These interactions are critical in determining the physical properties and, in some cases, the biological activity of these compounds.

Derivatives of this compound can also undergo cyclization reactions. For example, the reaction of 4-chloro-2-(2-(trifluoromethyl)phenyl)quinazoline with various amines can lead to the formation of fused heterocyclic systems. acs.orgacs.org

Exploration of Photocleavage Reaction Mechanisms in this compound Derivatives

The introduction of a photolabile protecting group, such as the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, onto the amino nitrogen of this compound derivatives allows for photochemical control over their activity. researchgate.netresearchgate.net Upon irradiation with UV light, the DMNB group is cleaved, releasing the active this compound scaffold. researchgate.net This process, known as photocaging, is a valuable tool in chemical biology for the spatiotemporal control of bioactive molecules. researchgate.netmdpi.com

The mechanism of photocleavage involves an intramolecular redox reaction. researchgate.net The efficiency of this reaction can be influenced by the electronic properties of the entire molecule. researchgate.net Studies have shown that electron-donating groups on the phenyl ring can be unfavorable for the photolysis reaction. researchgate.net The photolysis of related tetrazole derivatives has also been investigated, with the initial step often being the photoextrusion of nitrogen to form a transient biradical intermediate. core.ac.uk This intermediate can then undergo cyclization, with the reaction pathway being influenced by steric factors. core.ac.uk

Catalytic Role of this compound Derivatives in Organic Transformations

While this compound itself is not typically used as a catalyst, its derivatives can be incorporated into more complex structures that exhibit catalytic activity. For example, this compound derivatives have been used as ligands in transition metal-catalyzed reactions, such as Suzuki couplings. acs.org In these reactions, the pyrimidine nitrogen atoms can coordinate to the metal center, influencing its catalytic properties.

Furthermore, the fundamental chemical properties of the this compound scaffold are relevant to understanding enzyme catalysis. For instance, the amine-flavin electron transfer photochemistry serves as a potential model for monoamine oxidase catalysis. acs.org Additionally, bimetallic-organic frameworks containing pyrimidine moieties have been developed as heterogeneous catalysts for the synthesis of complex organic molecules like pyrido[2,3-d]pyrimidines. rsc.org

Advanced Characterization Techniques for Structural Elucidation of N Phenylpyrimidin 4 Amine Analogs

High-Resolution Spectroscopic Analysis Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy is used to determine the number and types of protons in a molecule. For instance, in a study of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, the ¹H NMR spectrum in CDCl₃ showed distinct signals corresponding to the different protons in the molecule. The spectrum exhibited a singlet at 8.51 ppm for the pyrimidine (B1678525) proton, a multiplet between 7.37 and 7.39 ppm for three aromatic protons, a multiplet between 7.15 and 7.17 ppm for the remaining two aromatic protons, and a singlet at 3.57 ppm for the methyl protons. researchgate.net Similarly, the ¹H NMR spectrum of 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine in DMSO showed aromatic protons as multiplets in the range of δ 7.22–8.25 ppm, a singlet for the pyrimidinyl proton at δ 6.89 ppm, and a singlet for the amino protons at δ 4.21 ppm. arabjchem.org

¹³C NMR spectroscopy provides information about the carbon skeleton. For 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, the ¹³C NMR spectrum in CDCl₃ revealed signals at δ 156.6, 153.9, 152.4, 142.2, 129.8, 128.6, 126.3, and 41.7, corresponding to the different carbon atoms in the pyrimidine and phenyl rings, as well as the methyl group. researchgate.net In another example, the ¹³C NMR spectrum of 4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (B6346884) showed a range of chemical shifts identifying the various carbon environments within the molecule. d-nb.info

Table 1: Representative ¹H and ¹³C NMR Data for N-Phenylpyrimidin-4-amine Analogs

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine CDCl₃ 8.51 (s, 1H), 7.39-7.37 (m, 3H), 7.17-7.15 (m, 2H), 3.57 (s, 3H) 156.6, 153.9, 152.4, 142.2, 129.8, 128.6, 126.3, 41.7 researchgate.net
4-(4-Nitrophenyl)-6-phenylpyrimidine-2-amine DMSO 8.25 (s, 2H, ArH), 7.74 (s, 2H, ArH), 7.22-7.43 (m, 5H, ArH), 6.89 (s, 1H, pyrimidinyl), 4.21 (s, 2H, –NH₂) Not specified in source arabjchem.org
4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine DMSO 8.12-7.79 (m, 4H, ArH), 7.21-6.85 (m, 4H, ArH), 6.86 (s, 1H, pyridinyl), 4.12 (s, 2H, NH₂), 3.69 (s, 3H, OCH₃) Not specified in source arabjchem.org
4-(4-Morpholinophenyl)-6-phenylpyrimidin-2-amine Not specified 7.85-7.38 (m, 10H, Harom), 5.23 (s, 2H, NH₂), 3.89-3.88 (t, 4H, O(CH₂)₂), 3.38-3.33 (t, 4H, N(CH₂)₂) 165.0, 164.7, 163.8, 153.9, 142.1, 131.5-127.0, 103.4, 67.3, 46.3 tandfonline.com

Note: Chemical shifts (δ) are reported in parts per million (ppm). s = singlet, m = multiplet, t = triplet.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the analysis of this compound analogs, FT-IR is used to confirm the presence of key functional groups.

For example, in a series of 4,6-substituted di-(phenyl)pyrimidin-2-amines, the IR spectra showed characteristic absorption bands for the aromatic C=N stretching in the region of 1510-1599 cm⁻¹ and for the free –NH₂ group in the range of 3310–3328 cm⁻¹. arabjchem.org Similarly, for 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine, the IR spectrum (KBr) displayed peaks at 3403 cm⁻¹ (C–H aromatic stretching), 3322 cm⁻¹ (free NH₂ stretching), 1627 cm⁻¹ (C=C aromatic stretching), and 1515 cm⁻¹ (C=N stretching). arabjchem.org These characteristic peaks provide strong evidence for the presence of the pyrimidine and amine functionalities.

Table 2: Characteristic FT-IR Absorption Bands for this compound Analogs

Compound IR (KBr, cm⁻¹) Functional Group Assignment Reference
4-(4-Nitrophenyl)-6-phenylpyrimidine-2-amine 3403, 3322, 1627, 1515 C-H (aromatic), N-H (amine), C=C (aromatic), C=N arabjchem.org
4-(4-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine 3450, 3328, 1657, 1581, 1033 C-H (aromatic), N-H (amine), C=C (aromatic), C=N, C-O-C arabjchem.org
4-(4-Morpholinophenyl)-6-phenylpyrimidin-2-amine 3459, 3355, 1661, 1599, 1229 N-H (amine), C=N, C-O-C tandfonline.com

Note: Wavenumbers are reported in cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. It provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

For instance, the molecular formula of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine was confirmed by electrospray mass spectrometry (ES-MS), which showed a peak at m/z 265.0 corresponding to the protonated molecule [(M+H)⁺]. researchgate.net In another study, HRMS was used to confirm the structures of various 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives. For example, the calculated m/z for [M-H]⁻ of 4-((2,5-dichloropyrimidin-4-yl)amino)benzonitrile was 262.98913, and the found value was 262.98935, confirming the elemental composition C₁₁H₅Cl₂N₄. tandfonline.com This level of accuracy is essential for validating the identity of newly synthesized compounds. acs.orgnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids. By diffracting X-rays off a single crystal, a three-dimensional map of electron density can be generated, revealing the precise arrangement of atoms in the crystal lattice.

The crystal structure of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine was determined by single-crystal X-ray diffraction. researchgate.netiucr.orgsemanticscholar.org The analysis revealed a triclinic crystal system with specific unit cell dimensions (a = 6.8980 (14) Å, b = 8.9282 (18) Å, c = 11.427 (2) Å, α = 73.76 (3)°, β = 86.80 (3)°, γ = 84.21 (3)°). researchgate.netiucr.org This technique also provides information on intermolecular interactions, such as π–π stacking, which was observed between the pyrimidine rings in this compound. researchgate.netiucr.orgsemanticscholar.org The dihedral angle between the pyrimidine and phenyl rings was found to be 79.67 (8)°. iucr.orgsemanticscholar.org Such detailed structural data is invaluable for understanding the solid-state properties of these molecules and can inform molecular modeling studies. mdpi.comdur.ac.uk

Table 3: Crystallographic Data for 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine

Parameter Value Reference
Molecular Formula C₁₁H₉ClN₄O₂ iucr.org
Molecular Weight 264.67 iucr.org
Crystal System Triclinic iucr.org
Space Group P-1 researchgate.net
a (Å) 6.8980 (14) iucr.org
b (Å) 8.9282 (18) iucr.org
c (Å) 11.427 (2) iucr.org
α (°) 73.76 (3) iucr.org
β (°) 86.80 (3) iucr.org
γ (°) 84.21 (3) iucr.org
Volume (ų) 672.0 (2) iucr.org
Z 2 iucr.org
Dihedral Angle (rings) 79.67 (8)° iucr.org

Note: Lengths are in Angstroms (Å) and angles are in degrees (°).

Advanced Chromatographic and Purity Assessment Techniques

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound analogs. High-performance liquid chromatography (HPLC) is a widely used method for these purposes.

The purity of synthesized compounds is often determined by analytical HPLC, with detection typically performed using UV-Vis spectroscopy. acs.org For preparative purposes, column chromatography using silica (B1680970) gel as the stationary phase is commonly employed to isolate the desired product from reaction mixtures. rsc.orgresearchgate.net The choice of eluent, often a mixture of solvents like ethyl acetate (B1210297) and hexane, is optimized to achieve effective separation. rsc.org Thin-layer chromatography (TLC) is also a quick and convenient method to monitor the progress of reactions and to get a preliminary indication of the purity of the products. arabjchem.org In some cases, liquid chromatography-mass spectrometry (LC-MS) is used to analyze reaction mixtures and confirm the presence of the desired product before purification. acs.orgsystemproject.eu

Structure Activity Relationship Sar and Rational Design Principles for N Phenylpyrimidin 4 Amine Derivatives

Principles of Ligand-Based and Structure-Based Drug Design Applied to N-Phenylpyrimidin-4-amine

Drug design strategies for this compound derivatives leverage both the information from known active ligands and the three-dimensional structure of their biological targets.

Ligand-Based Drug Design: In the absence of a high-resolution target structure, ligand-based methods are paramount. One primary approach is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features required for biological activity. For instance, a pharmacophore model developed for IκB kinase β (IKKβ) inhibitors, which included a phenyl-(4-phenyl-pyrimidin-2-yl)-amine derivative in its test set, identified one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and one hydrophobic-aromatic feature as critical for activity. tandfonline.com Similarly, the development of novel antagonists for the CXC chemokine receptor 2 (CXCR2) utilized a ligand-based pharmacophore model to screen for new scaffolds, leading to the synthesis of derivatives using 2-chloro-N-phenylpyrimidin-4-amine as a key intermediate. nih.gov This approach is particularly effective for identifying novel molecular frameworks that can be optimized through further SAR exploration. nih.gov

Structure-Based Drug Design: When the crystal structure of the target protein is available, structure-based design enables the rational optimization of ligands. Molecular docking is a key technique used to predict the binding orientation and affinity of a derivative within the target's active site. For example, docking studies of this compound derivatives as inhibitors of FMS-like tyrosine kinase-3 (FLT3) revealed critical interactions. mdpi.comnih.gov These studies showed that the pyrimidine (B1678525) core anchors the ligand to the kinase hinge region through hydrogen bonds, a common binding motif for kinase inhibitors. mdpi.com Specifically, a crucial hydrogen bond was observed between the residue Cys694 and the amine group of the this compound moiety. mdpi.com This structural insight allowed for the rationalization of observed activities and guided the design of new, more potent inhibitors by modifying substituents to enhance favorable contacts and avoid steric clashes within the binding pocket. mdpi.comnih.gov Another study combined regression analysis with docking studies of pyrimidine derivatives against Mycobacterium tuberculosis, targeting the Quinolinic acid phosphoribosyl transferase (QAPRTase) enzyme to guide the design of new potential inhibitors. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Studies and Model Development

QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. These models are crucial for predicting the activity of novel compounds and for understanding the physicochemical properties that drive potency. For this compound derivatives, 3D-QSAR methods like CoMFA and CoMSIA have been particularly insightful.

A comprehensive computational study on pyrimidine-4,6-diamine derivatives, which share the core aminopyrimidine feature, as FLT3 inhibitors successfully developed robust 3D-QSAR models. mdpi.comnih.gov Similarly, a 3D-QSAR study was conducted on a series of 22 indole-pyrimidine derivatives, containing a related aminopyrimidine core, to analyze their antifungal activity against Candida albicans. imist.maimist.ma These models provide a quantitative understanding of how molecular fields (steric, electrostatic, etc.) influence biological activity.

CoMFA calculates the steric and electrostatic fields of a set of aligned molecules and correlates them with biological activity. In the study of FLT3 inhibitors, a CoMFA model was generated with high statistical significance, indicating its robustness and predictive power. mdpi.comnih.gov For the antifungal indole-pyrimidine derivatives, the CoMFA model also showed good statistical quality with a correlation coefficient (R²) of 0.922 and a cross-validated correlation coefficient (Q²) of 0.502, demonstrating a satisfying ability to predict antifungal activity. imist.maimist.ma The graphical output of CoMFA, in the form of contour maps, highlights regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing direct guidance for rational drug design. imist.ma

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed picture of the intermolecular interactions. For the FLT3 inhibitors, a CoMSIA model incorporating steric, electrostatic, hydrophobic, and donor fields was developed, which also showed excellent statistical validation and predictive capacity. mdpi.comnih.gov In the study of antifungal agents, the CoMSIA model yielded a correlation coefficient (R²) of 0.876 and a cross-validated correlation coefficient (Q²) of 0.530, further confirming the stability and predictive power of the 3D-QSAR approach for this class of compounds. imist.maimist.ma

The table below summarizes the statistical validation parameters for the 3D-QSAR models developed for this compound-related structures.

ModelTarget/Activityq² / Q²r² / R²Predictive r²Reference
CoMFA FLT3 Kinase0.8020.9830.698 nih.gov
CoMSIA FLT3 Kinase0.7250.9650.668 nih.gov
CoMFA Antifungal0.5020.922- imist.maimist.ma
CoMSIA Antifungal0.5300.876- imist.maimist.ma

q²/Q²: Cross-validated correlation coefficient; r²/R²: Non-cross-validated correlation coefficient.

Identification of Critical Pharmacophoric Features and Binding Motifs

Pharmacophore analysis distills the key interactive features from one or more active molecules into a 3D model. For this compound derivatives, a consistent pharmacophoric pattern has emerged, particularly for kinase inhibition. The essential features include:

A Hydrogen Bond Donor: The amine (-NH-) linking the phenyl and pyrimidine rings is a critical hydrogen bond donor. mdpi.com This feature is consistently observed to form a key interaction with the hinge region of protein kinases, anchoring the inhibitor in the ATP-binding site. tandfonline.commdpi.com

Aromatic/Hydrophobic Regions: Both the phenyl ring and the pyrimidine ring serve as crucial hydrophobic and aromatic features that engage in van der Waals and π-π stacking interactions with hydrophobic residues in the binding pocket, such as phenylalanine. mdpi.com

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, often interacting with backbone amides or side chains of residues in the active site. nih.gov Studies on Pin1 inhibitors suggested that these nitrogen atoms have a strong impact on binding affinity, likely through the formation of key hydrogen bonds.

A pharmacophore model for IKKβ inhibitors identified a combination of a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic feature, and a hydrophobic-aromatic feature as the ideal arrangement for activity. tandfonline.com

Influence of Substituent Electronic and Steric Effects on Biological Activity

The biological activity of this compound derivatives can be finely tuned by altering the substituents on both the phenyl and pyrimidine rings. CoMFA and CoMSIA contour maps provide a detailed roadmap for these modifications.

Steric Effects: The size and shape of substituents are critical. For example, in the development of allosteric BCR-ABL1 inhibitors, the removal of a methyl ester group was found to be necessary to avoid a steric clash with a key protein helix. For FLT3 inhibitors, CoMFA steric contour maps indicated that bulky substituents at certain positions on the phenyl ring would decrease activity, whereas substitution at other positions was more favorable. mdpi.com

Electronic Effects: The electronic properties of substituents significantly modulate binding affinity. CoMFA electrostatic maps for FLT3 inhibitors revealed that electropositive groups were favored at one position of the phenyl ring, while electronegative groups were preferred at another, highlighting the importance of matching the inhibitor's electronic profile to that of the binding site. mdpi.com In the development of Pin1 inhibitors, the introduction of a strong electron-withdrawing nitro group at the 5-position of the pyrimidine ring resulted in compounds with potent inhibitory activity. nih.gov Similarly, studies on antifungal pyrimidine derivatives have shown that the introduction of various electron-donating and electron-withdrawing groups can systematically alter their activity against different fungal strains.

The table below presents biological activity data for selected this compound derivatives, illustrating the impact of various substitutions.

Compound NameTargetActivity (IC₅₀)Reference
2a (5-Nitro-2-phenoxy-N-phenylpyrimidin-4-amine)Pin12.92 µM nih.gov
2f (N-(3-chlorophenyl)-5-nitro-2-phenoxypyrimidin-4-amine)Pin12.01 µM nih.gov
2h (2-Chloro-5-nitro-N-phenylpyrimidin-4-amine)Pin12.50 µM nih.gov
Compound 27 (6-[3-(1-Methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl]-N-phenylpyrimidin-4-amine)ABCG20.220 µM imist.ma
Compound 6 (Derivative of GNF-2)BCR-ABL1K_d = 2 µM imist.ma
L20 (A 5-chloro-4-((substituted phenyl)amino)pyrimidine derivative)HDAC30.08 µM ucsd.edu
2-Butoxy-5-fluoro-N-phenylpyrimidin-4-amine (6a) BEL-7402 cancer cell line> 50 µM nirmauni.ac.in
2-Butoxy-4-(4-chlorophenylamino)-5-fluoropyrimidine (6d) BEL-7402 cancer cell line0.52 µM nirmauni.ac.in

Computational Chemistry and Molecular Modeling in N Phenylpyrimidin 4 Amine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-phenylpyrimidin-4-amine research, docking simulations are crucial for predicting how these ligands interact with the binding sites of target proteins.

Research on this compound derivatives as inhibitors of FMS-like tyrosine kinase-3 (FLT3), a key target in acute myeloid leukemia, has utilized molecular docking to elucidate binding mechanisms. mdpi.comnih.gov These studies have shown that the this compound scaffold anchors the ligand into the hinge region of the kinase domain. Specifically, hydrogen bonds often form between the pyrimidine (B1678525) ring's nitrogen atoms or the amine group and key residues like CYS694. mdpi.com Docking analyses have identified several critical amino acid residues within the FLT3 active site that are essential for ligand binding, including K644, C694, F691, E692, N701, D829, and F830. mdpi.comnih.gov For instance, π-π stacking interactions are commonly observed between the ligand's aromatic rings and phenylalanine residues such as F691 and F830. mdpi.com

Similarly, in studies targeting cyclin-dependent kinases (CDKs), docking simulations of 4-substituted N-phenylpyrimidin-2-amine derivatives helped to understand their selectivity for CDK2 over CDK4. consensus.appnih.govrsc.org These simulations, combined with other computational methods, revealed that specific interactions with residues like Gln85, Asp86, and Lys89 in CDK2 are critical for selective inhibition. consensus.appnih.gov In another study targeting CDK2/4/6, molecular docking was a key part of analyzing the structure-activity relationships of 72 different N-phenylpyrimidin-2-amine derivatives. nih.gov

Docking studies on amino-pyrimidine derivatives targeting c-Jun N-terminal kinase (JNK3) also highlight the utility of this approach. A high-throughput virtual screening followed by induced fit docking identified a derivative, 4-(4-(4-(Methylsulfonamido)phenyl)pyrimidin-2-ylamino)benzenesulfonamide, as having the most favorable docking score and binding energy, with interactions involving key catalytic residues like LYS93 and MET149. semanticscholar.org

Table 1: Molecular Docking Results for Selected this compound Derivatives Against FLT3 mdpi.com
Compound IDTargetDocking Score (kcal/mol)Key Interacting Residues
M01FLT3-11.31CYS694, F691
M03FLT3-11.68CYS694, F691
M17FLT3-9.88CYS694, F691
M20FLT3-10.54CYS694, F691
M24FLT3-9.68CYS694, F691
M34FLT3-10.09CYS694, F691

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules in the complex over time. This provides a more dynamic and realistic view of the ligand-target interaction, assessing the stability of the docked pose and the flexibility of the system.

In the investigation of this compound derivatives as FLT3 inhibitors, 100-nanosecond MD simulations were performed to evaluate the stability of the protein-ligand complexes. mdpi.comnih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms were monitored to assess convergence and stability. The protein RMSD values were generally found to be within a stable range of 1.0–4.0 Å. mdpi.com The simulations confirmed that the this compound substructure of several potent compounds remained securely anchored in the binding pocket, maintaining their key interactions throughout the simulation. mdpi.com For some less active compounds, however, MD simulations revealed significant displacement from the initial docked position, suggesting a less stable binding mode. mdpi.com

MD simulations were also integral in the study of N-phenylpyrimidin-2-amine derivatives targeting CDK2/4/6. consensus.appnih.govnih.gov These simulations helped to validate the docking results and provided insights into the dynamic behavior of the inhibitors within the binding sites of the different kinases, contributing to a deeper understanding of their selectivity profiles. consensus.appnih.govrsc.orgnih.gov

Table 2: Summary of MD Simulation Findings for this compound Derivatives with FLT3 mdpi.com
Simulation ParameterObservationSignificance
Simulation Time100 nsProvides sufficient time for the system to relax and reach equilibrium.
Protein RMSD1.0 - 4.0 ÅIndicates overall stability of the protein structure during the simulation.
Ligand RMSD0.5 - 4.0 ÅLow RMSD for potent compounds (e.g., M01, M03) suggests stable binding. High RMSD for others (e.g., M24, M34) indicates less stable binding.
Key InteractionsHydrogen bonds with the hinge region and π-π stacking were maintained for stable complexes.Confirms the binding mode predicted by docking and its stability over time.

Binding Free Energy Calculations (e.g., MM-PB(GB)SA, LIE)

To obtain a more quantitative estimate of the binding affinity, binding free energy calculations are performed on the snapshots generated from MD simulations. Methods like Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area (MM-PB(GB)SA) and Linear Interaction Energy (LIE) are popular approaches.

For the this compound derivatives targeting FLT3, both MM-PB(GB)SA and LIE methods were used to calculate the binding free energies of selected compounds. mdpi.comnih.govdntb.gov.ua These calculations provided a theoretical estimation of binding affinity that correlated well with the experimental inhibitory activities (IC₅₀ values). mdpi.com The total binding free energies (ΔTOTAL) calculated using MM-PB(GB)SA for potent inhibitors were significantly more favorable than for less active ones. mdpi.com For example, the ΔTOTAL for compound M01 was calculated to be -62.80 kcal/mol, while for the less active M17 it was -47.32 kcal/mol. mdpi.com Decomposition of the binding free energy into individual components (van der Waals, electrostatic, polar and nonpolar solvation energies) can further reveal the primary driving forces for binding. acs.org

In studies of CDK2 and CDK4 inhibitors, binding free energy calculations were crucial for explaining the selectivity of N-phenylpyrimidin-2-amine derivatives. consensus.appnih.govrsc.org The calculations suggested that electrostatic interactions were a predominant driving force for CDK4 inhibition, whereas for CDK2, specific interactions with residues Gln85, Asp86, and Lys89 played a more critical role. consensus.appnih.gov

Table 3: Calculated Binding Free Energies (kcal/mol) for Selected this compound Derivatives Against FLT3 mdpi.com
Compound IDΔGbind (MM-PBSA)ΔGbind (LIE)
M01-62.80-18.39
M03-60.27-13.43
M17-47.32-12.56
M20-60.68-21.37
M24-59.56-9.75
M34-49.31-8.14

Electrostatic Potential (MESP) and Mulliken Charge Analyses for Reactivity and Interaction Insights

Molecular Electrostatic Potential (MESP) and Mulliken charge analyses are quantum chemical calculations that provide insights into the electronic distribution within a molecule. MESP maps illustrate the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding non-covalent interactions. researchgate.net Mulliken population analysis assigns partial charges to individual atoms, helping to rationalize intermolecular interactions like hydrogen bonds. researchgate.net

These methods have been applied to understand the selectivity of N-phenylpyrimidin-2-amine derivatives for CDK2 versus CDK4. consensus.appnih.govrsc.org By combining docking results with MESP and Mulliken charge analyses, researchers could detail how the electrostatic potentials on the inhibitor's surface determine binding affinity and selectivity. consensus.appnih.gov The analyses revealed that electrostatic interactions with specific residues in CDK4 (Glu144 and Asn145) were key drivers for binding to that kinase. consensus.appnih.govrsc.org

In a different application, Mulliken charge calculations were used to study the adsorption of 4-phenylpyrimidine (B189444) onto a copper surface. rsc.org The analysis showed a significant negative charge on the N1 atom of the pyrimidine ring, suggesting it acts as the primary anchor point for binding to the positively charged copper surface. rsc.org Similarly, DFT studies on other pyrimidine derivatives, such as 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine and 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, have used MESP and Mulliken charge analyses to identify reactive sites and understand the molecule's electronic structure and potential for interaction. niscpr.res.inresearchgate.netresearchgate.net

Table 4: Mulliken Charge Analysis of 4-Phenylpyrimidine for Corrosion Inhibition rsc.org
AtomMulliken ChargeImplication
N1-0.280Electron-rich; likely site for donation and anchoring to the copper surface.
N3-0.233Electron-rich; potential secondary interaction site.

Virtual Screening and De Novo Drug Design Methodologies Utilizing this compound Scaffolds

The this compound framework serves as a valuable scaffold in both virtual screening and de novo drug design. Virtual screening involves computationally searching large libraries of compounds to identify those that are most likely to bind to a drug target. The this compound structure can be used as a query to find similar molecules with potentially improved properties.

In the pursuit of novel FLT3 inhibitors, virtual screening was employed to identify initial lead compounds that could bind to the receptor. mdpi.comresearchgate.net These hits then served as the foundation for further chemical modification and optimization. Similarly, virtual screening methodologies based on topological descriptors have been used to identify new potential antituberculosis agents, with pyrimidine-containing structures being among the promising scaffolds selected for synthesis and testing. nih.gov

Furthermore, the insights gained from the computational studies described above—docking, MD simulations, and QSAR (Quantitative Structure-Activity Relationship)—can be harnessed for de novo drug design. This involves designing new molecules from scratch or by modifying a core scaffold. In the study on FLT3 inhibitors, researchers designed 30 novel compounds based on the structure-activity relationship information derived from their CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models. mdpi.comnih.gov The predicted inhibitory activities (pIC₅₀ values) of these newly designed compounds were then assessed using the developed models, demonstrating the power of computational chemistry to guide the creation of novel, potentially more potent inhibitors built upon the this compound scaffold. mdpi.comnih.gov While de novo protein design is a broader field aiming to create entirely new protein structures and functions nih.govelsevierpure.comnih.gov, its principles of rational, structure-based design are mirrored in the computational design of small molecule inhibitors. arxiv.org

Exploration of N Phenylpyrimidin 4 Amine Scaffolds in Diverse Medicinal Chemistry Applications

Development of Kinase Inhibitors based on N-Phenylpyrimidin-4-amine Architecture

The structural attributes of the this compound scaffold have been systematically exploited to generate potent and selective inhibitors for a variety of protein kinases implicated in oncogenesis and other disease states. The following sections detail the development of these inhibitors against specific kinase targets.

FMS-like Tyrosine Kinase-3 (FLT3) Inhibitors

FMS-like tyrosine kinase-3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem cells. orcid.org Mutations and overexpression of FLT3 are frequently observed in acute myeloid leukemia (AML), making it a significant therapeutic target. acs.orgsmolecule.com The this compound scaffold has been investigated as a basis for FLT3 inhibitors.

Computational modeling studies have provided insights into the binding of this compound derivatives to the FLT3 active site. Molecular docking simulations revealed that compounds containing this scaffold can anchor to the hinge loop of the kinase through hydrogen bond interactions with the residue Cys694. mdpi.com Additionally, π-π stacking interactions with the phenylalanine residue Phe691 contribute to the binding affinity. mdpi.com These interactions are critical for the inhibitory activity of this class of compounds against FLT3. mdpi.com While much of the published research has focused on the closely related N-phenylpyrimidin-2-amine and pyrimidine-4,6-diamine scaffolds, the fundamental interactions observed provide a strong rationale for the continued exploration of this compound derivatives as FLT3 inhibitors. nih.govnih.gov

Mitogen-Activated Protein Kinase (MAPK) Interacting Kinase Inhibitors

MAPK-interacting kinases (MNKs) are key downstream effectors of the MAPK signaling pathway and are involved in the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). The dysregulation of this pathway is a common feature in various cancers, including acute myeloid leukemia. smolecule.com Consequently, the development of MNK inhibitors is a promising strategy for cancer therapy.

Derivatives of this compound have demonstrated significant potential as inhibitors of MAPK-interacting kinases. smolecule.com Research in this area has shown that specific substitution patterns on the this compound core can lead to potent and selective inhibition of MNKs, resulting in reduced cancer cell proliferation and the induction of apoptosis. smolecule.com While some studies have focused on the related n-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine scaffold for MNK2 inhibition, the foundational this compound structure remains a key area of interest for developing novel anti-leukemic agents. orcid.org

Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) Deubiquitinase Inhibitors

The ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, is a critical regulator of DNA damage response pathways. nih.govnih.gov Its role in cellular processes makes the USP1/UAF1 complex an attractive target for the development of anticancer therapies. acs.orgacs.org A significant breakthrough in this area was the discovery of potent inhibitors based on the N-benzyl-2-phenylpyrimidin-4-amine scaffold.

Through quantitative high-throughput screening and subsequent medicinal chemistry optimization, a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as powerful inhibitors of the deubiquitinating activity of the USP1/UAF1 complex. acs.orgnih.gov One of the most notable compounds from this series is ML323, which exhibits nanomolar inhibitory potency. acs.orgacs.org Studies have demonstrated a strong correlation between the IC50 values of these compounds for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells, including increased levels of monoubiquitinated PCNA (a USP1 substrate) and decreased cell survival. acs.orgnih.gov These findings establish the druggability of the USP1/UAF1 complex and highlight the potential of the this compound scaffold as a molecular target for developing novel anticancer agents. nih.govacs.org Cryo-electron microscopy studies of ML323 bound to the USP1/UAF1 complex have revealed a unique allosteric binding mode, where the inhibitor displaces part of the protein's hydrophobic core, leading to conformational changes in the active site that underlie its inhibitory mechanism. biorxiv.org

CompoundTargetIC50 (nM)Cell-based Activity
ML323USP1/UAF1<1000Increased Ub-PCNA levels, decreased cell survival in NSCLC cells

Cyclin-Dependent Kinase (CDK) Inhibitors (e.g., CDK2, CDK4)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the cell cycle and are frequently dysregulated in cancer. bohrium.comsci-hub.se The development of CDK inhibitors has been a major focus of anticancer drug discovery. While much of the research has centered on N-phenylpyrimidin-2-amine derivatives, the broader N-phenylpyrimidin-amine class has shown significant promise.

Studies on 4-substituted N-phenylpyrimidin-2-amine derivatives have identified potent inhibitors of CDK2, CDK4, and CDK6. nih.govresearchgate.netresearchgate.net Molecular modeling and structure-activity relationship (SAR) studies have elucidated the structural requirements for potent and selective inhibition. For instance, binding free energy calculations suggest that interactions with residues Gln85, Asp86, and Lys89 are critical for selective CDK2 inhibition, while interactions with Glu144 and Asn145 are important for CDK4 inhibition. nih.gov Furthermore, the introduction of triazole groups at the 4-position of the N-phenylpyrimidin-2-amine scaffold has yielded compounds with excellent CDK4 inhibitory activities. dovepress.com The development of dual CDK6 and CDK9 inhibitors has been achieved with 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives, with compound 66 showing balanced potency against both kinases. sci-hub.se The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has also produced a potent CDK2 inhibitor, compound 15, with a Ki of 0.005 µM. nih.gov

CompoundTarget(s)IC50/Ki
Compound 66CDK6/9Potent dual inhibitor
Compound 15CDK2Ki = 0.005 µM

Axl Kinase Inhibitors

Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is implicated in tumor growth, metastasis, and drug resistance, making it an attractive target for cancer therapy. nih.govgoogle.com The N-phenylpyrimidin-amine scaffold has been explored for the development of Axl inhibitors.

Research in this area has led to the design of diphenylpyrimidine-diamine derivatives as novel Axl inhibitors. nih.gov One promising compound, m16, demonstrated high enzymatic inhibitory potency with an IC50 of 5 nM and blocked the proliferation of multiple tumor cell lines. nih.gov While many Axl inhibitors are based on the N-phenylpyrimidin-2-amine scaffold, the synthesis of 5-Bromo-2-chloro-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine has been reported, indicating the utility of the this compound core in this context. nih.gov The development of selective Axl inhibitors is an active area of research, with compounds like DS-1205b showing promise in preclinical models. researchgate.net

CompoundTargetIC50 (nM)
m16Axl5

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival. nih.govtandfonline.com Dysregulation of EGFR signaling is a hallmark of many cancers, and EGFR inhibitors are established cancer therapeutics. The N-phenylpyrimidin-amine scaffold has been successfully utilized to develop potent EGFR inhibitors.

Derivatives of 4-aryl-N-phenylpyrimidin-2-amine have been identified as effective EGFR inhibitors. nih.govresearchgate.net For example, the compound 3-[(4-phenylpyrimidin-2-yl)amino]benzene-1-sulfonamide (13f) was confirmed as a potent inhibitor of EGFR tyrosine kinase with an IC50 value of 22 nM. nih.govwaocp.org This compound exhibited significant anti-cancer activity against cholangiocarcinoma cell lines, which often have elevated EGFR expression. nih.govwaocp.org Furthermore, studies on fused pyrimidine (B1678525) systems, such as pyrrolo[2,3-d]pyrimidines, have shown that the presence of an N4-phenyl substitution is crucial for their EGFR inhibitory activity. nih.gov These findings underscore the importance of the this compound moiety in the design of novel and effective EGFR inhibitors for cancer treatment.

CompoundTargetIC50 (nM)
13f (3-[(4-phenylpyrimidin-2-yl)amino]benzene-1-sulfonamide)EGFR22

c-KIT/PDGFRα Dual Inhibitors

The abnormal activation of receptor tyrosine kinases, such as stem cell factor receptor (c-KIT) and platelet-derived growth factor receptor alpha (PDGFRα), is a known driver in the tumorigenesis of gastrointestinal stromal tumors (GISTs). dntb.gov.uanih.gov Consequently, dual inhibitors targeting both c-KIT and PDGFRα represent a key therapeutic strategy for GISTs. dntb.gov.uanih.gov The this compound scaffold has been incorporated into molecules designed for this purpose.

Computational studies on pyrazolopyridine derivatives have provided insights into the structural requirements for potent dual inhibition. dntb.gov.uanih.gov For instance, a derivative of phenylurea showed high activity for both c-KIT (pIC50 = 8.6) and PDGFRα (pIC50 = 8.1). nih.gov Molecular docking and dynamics simulations of this class of compounds revealed key interactions within the kinase binding sites. Hydrogen bonds were observed with critical residues such as Cys673, Glu640, and Asp810 in c-KIT, and their counterparts Cys677, Glu644, and Asp836 in PDGFRα. nih.gov

Structure-activity relationship (SAR) analyses have further guided the design of these inhibitors. It was found that bulky and electropositive substituents at the meta- and para-positions of the benzyl (B1604629) ring could enhance inhibitory activity against both kinases. nih.gov Similarly, having bulky, hydrophobic substituents that extend into the hydrophobic pocket of the binding site was shown to increase the dual inhibitory activity. nih.gov A patent for pyrimidine derivatives highlighted compounds with an N-phenylpyrimidin-2-amine core as inhibitors of c-KIT and PDGFR kinases, underscoring the scaffold's relevance in this area. google.com

Table 1: Activity of Representative Pyrimidine Derivatives against c-KIT and PDGFRα

Compound Class Target Activity (pIC₅₀) Key Interactions Source
Phenylurea Derivative c-KIT 8.6 H-bonding with Cys673, Glu640, Asp810 nih.gov

c-Jun N-terminal Kinase (JNK) Inhibitors

Based on the available research, there is limited specific information on this compound derivatives as inhibitors of c-Jun N-terminal Kinase (JNK). While the pyrimidine scaffold is common in kinase inhibitors, dedicated studies focusing on the this compound core for JNK inhibition are not prominently featured in the provided search results.

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibitors

Glycogen Synthase Kinase-3 (GSK-3) is a multifaceted serine/threonine kinase implicated in numerous cellular processes. Its inhibition is a therapeutic strategy for conditions like type 2 diabetes and neurodegenerative diseases such as Alzheimer's. acs.orgkoreascience.or.kr The N-phenylpyrimidin-amine scaffold has been successfully utilized to develop potent and selective GSK-3β inhibitors.

A series of N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines has been identified as potent GSK-3 inhibitors. acs.org Extensive structure-activity relationship (SAR) studies on this series aimed to improve selectivity over other kinases like CDK-2. These efforts led to compounds with high potency and good cellular efficacy, making them a viable lead series for developing new treatments for type 2 diabetes. acs.org

The N-phenylpyrimidine-2-amine scaffold has also been identified as an inhibitor of GSK-3 in the context of parasitic diseases. researchgate.nettandfonline.com In a search for new leishmanicidal agents, compounds from this chemical class were found to inhibit Leishmania GSK-3 (LGSK-3s) at micromolar concentrations. tandfonline.com Computational modeling suggests that these inhibitors, much like their human GSK-3β counterparts, interact with the ATP binding site of the enzyme. tandfonline.com

Table 2: N-Phenylpyrimidine-2-amine Derivatives as GSK-3 Inhibitors

Compound Family Target Activity Therapeutic Area Source
N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines Human GSK-3β Potent inhibition with good cellular efficacy Type 2 Diabetes acs.org

Janus Kinase 1 (JAK1) Inhibitors

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine signaling pathways that regulate immune responses and inflammation. researchgate.nettandfonline.com Developing inhibitors with specific selectivity profiles against different JAK isoforms is a major goal in treating autoimmune diseases and cancers. researchgate.net While many inhibitors target multiple JAKs, efforts have been made to design selective inhibitors, including those based on the N-phenylpyrimidine scaffold.

Although much research has focused on developing selective JAK2 or JAK3 inhibitors, selectivity data against JAK1 is often reported. For example, a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were optimized as selective JAK2 inhibitors, but their selectivity against JAK1 was also characterized. The lead compound A8, while potent against JAK2 (IC₅₀ = 5 nM), showed 38.6-fold selectivity for JAK2 over JAK1. nih.gov

Computational studies have also been employed to understand the principles of selectivity. Molecular dynamics simulations on indazole inhibitors targeting HPK1 revealed selectivity mechanisms against JAK1. mdpi.com These studies highlight that differences in key residues within the binding pocket are responsible for the observed selectivity. mdpi.com Research on pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors has also been advanced through 3D-QSAR, molecular docking, and other computational methods. google.co.kr

Table 3: Selectivity Profile of a Representative Pyrimidine-based JAK Inhibitor

Compound Target IC₅₀ (nM) Selectivity (Fold vs. JAK2) Source
A8 JAK1 193 38.6 nih.gov
A8 JAK2 5 - nih.gov
A8 JAK3 273 54.6 nih.gov

Modulators of Other Significant Biological Targets

Antitrypanosomal Agents and Mechanism of Action

Human African Trypanosomiasis (HAT), or sleeping sickness, is a severe parasitic disease caused by Trypanosoma brucei. nih.gov New therapeutic agents are urgently needed due to limitations with current treatments. nih.gov The this compound scaffold has emerged in the development of novel antitrypanosomal compounds.

A series of 4-phenyl-6-(pyridin-3-yl)pyrimidines has been synthesized and evaluated for activity against T. b. rhodesiense. nih.gov Structure-activity relationship (SAR) studies revealed that substituents on the phenyl ring significantly influence potency. Compound 13 , a 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine, demonstrated potent, sub-micromolar antitrypanosomal activity with an IC₅₀ value of 0.38 μM and was over 60 times more selective for the parasite than for mammalian L6 cells. nih.govresearchgate.net In contrast, moving the methoxy (B1213986) group to other positions or replacing it with other substituents often led to reduced activity. nih.gov

Investigations into the mechanism of action have been pursued. In silico docking studies suggested that rhodesain, a cysteine protease of the parasite, could be a potential target. nih.govresearchgate.net However, subsequent in vitro enzymatic assays with compound 13 showed only low experimental inhibition of rhodesain, indicating that it may not be the primary target and that the compound likely acts via a different mechanism. nih.govresearchgate.net These findings establish the drug-like pyrimidine library as a promising scaffold for further development in antitrypanosomal drug discovery. nih.gov

Table 4: Antitrypanosomal Activity of 4-Phenyl-6-(pyridin-3-yl)pyrimidine Derivatives

Compound Substituent IC₅₀ against T.b.r (μM) CC₅₀ against L6 cells (μM) Selectivity Index Source
3 2-methoxyphenyl (on 4-phenyl) 19.6 >100 >5.1 nih.gov
6 3-bromophenyl (on 4-phenyl) 2.0 >100 >50 nih.gov
13 2-methoxyphenyl (on 4-phenyl) + 2-amine 0.38 23 >60.5 nih.gov

| 16 | 3-bromophenyl (on 4-phenyl) + 2-amine | 6.8 | >100 | >14.7 | nih.gov |

Antiplasmodial Agents and Target Engagement

Malaria, caused by parasites of the Plasmodium genus, remains a major global health issue, with drug resistance necessitating the development of new antimalarial agents. rsc.org The pyrimidine ring is a "privileged scaffold" found in many biologically active compounds, including antimalarials. researchgate.net Hybrid molecules that combine the pyrimidine scaffold with other known antimalarial pharmacophores, such as the 4-aminoquinoline (B48711) core, represent a key strategy to combat resistant strains. rsc.org

A series of 4-aminoquinoline-pyrimidine hybrids were synthesized and tested for in vitro activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. rsc.org Many of these hybrids, which incorporate an this compound linkage, demonstrated potent antimalarial activity, with several compounds showing better activity than the reference drug chloroquine (B1663885) against the resistant W2 strain. rsc.org

The target engagement for these pyrimidine-based compounds can be multifaceted. One known mechanism for quinoline-containing drugs is the inhibition of hemozoin formation (β-haematin inhibition). Some quinoline-urea-benzothiazole hybrids showed β-haematin formation inhibition comparable to chloroquine. windows.net Another potential target is the enzyme dihydrofolate reductase (DHFR), which is inhibited by antifolate drugs like pyrimethamine. Docking studies of 4-aminoquinoline-pyrimidine hybrids into the active site of both wild-type and mutant P. falciparum DHFR have been conducted to explore their potential inhibitory effects on this pathway. rsc.org

Table 5: Antiplasmodial Activity of 4-Aminoquinoline-Pyrimidine Hybrids

Compound Series Strain Activity Potential Target(s) Source

Antimicrobial Properties (e.g., Anti-Tuberculosis, Antibacterial, Antifungal Agents)

The this compound core is a versatile template for the design of novel antimicrobial agents. Researchers have successfully synthesized and evaluated derivatives with potent activity against a range of pathogens, including bacteria, fungi, and the causative agent of tuberculosis.

Anti-Tuberculosis Activity:

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. nih.gov The this compound scaffold has shown promise in this area. For instance, a series of 6-dialkylaminopyrimidine carboxamides, which can be considered derivatives of the this compound core, were identified through phenotypic whole-cell high-throughput screening. acs.org Further structure-activity relationship (SAR) studies on these compounds have provided valuable insights for the development of more potent antitubercular agents. nih.govacs.org A regression analysis and docking study of substituted pyrimidine derivatives, including those with the this compound structure, have also suggested their potential as therapeutic agents against tuberculosis. semanticscholar.org

Antibacterial Activity:

Derivatives of this compound have demonstrated significant antibacterial properties. Studies on 4-arylamino-6-methyl-2-phenyl-5-aminomethylpyrimidine and related tetrahydropyrimido[4,5-d]pyrimidine derivatives revealed that compounds with strongly electronegative substituents on the phenyl rings exhibited good antibacterial activity. ptfarm.pl In another study, novel 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines were tested against a panel of bacteria, with several compounds showing excellent activity against Vibrio cholerae. tandfonline.com Specifically, compounds with electron-withdrawing groups on the phenyl ring attached to the pyrimidine core showed enhanced activity against Staphylococcus aureus. tandfonline.com The synthesis of 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine and its evaluation against Enterococcus faecalis further highlights the potential of this scaffold in combating bacterial infections. nih.gov

Antifungal Activity:

The this compound scaffold has also been a fruitful starting point for the development of antifungal agents. A series of novel pyrimidine derivatives were synthesized and evaluated for their in vitro antifungal activities against fourteen phytopathogenic fungi. nih.gov For example, 2-isopropyl-6-methyl-N-phenylpyrimidin-4-amine was synthesized and characterized as part of this effort. nih.gov Another study focused on indole-pyrimidine hybrids, specifically 3-(2-amino-6-phenylpyrimidin-4-yl)-N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives, and used computational methods to predict their antifungal activity. imist.maimist.ma The anilinopyrimidine fungicide Cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine) has also been investigated for its potential to inhibit enzymes in the L-methionine biosynthesis pathway of fungi. nih.gov

Table 1: Antimicrobial Activity of Selected this compound Derivatives

Compound Class Target Organism Key Findings Reference(s)
6-Dialkylaminopyrimidine Carboxamides Mycobacterium tuberculosis Identified through high-throughput screening as potential antitubercular agents. nih.govacs.org
4-Arylamino-6-methyl-2-phenyl-5-aminomethylpyrimidines Various Bacteria Electronegative substituents on the phenyl ring enhanced antibacterial activity. ptfarm.pl
4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines Vibrio cholerae, Staphylococcus aureus Showed potent activity, particularly against V. cholerae. Electron-withdrawing groups improved activity against S. aureus. tandfonline.com
Indole-Pyrimidine Hybrids Various Fungi Computational studies predicted significant antifungal potential. imist.maimist.ma
2-Isopropyl-6-methyl-N-phenylpyrimidin-4-amine Phytopathogenic Fungi Synthesized and evaluated as part of a library of potential antifungal agents. nih.gov

Anti-inflammatory Modulators and Associated Pathways

The this compound scaffold is a key component in the development of compounds that modulate inflammatory pathways. A notable target in this area is Phosphodiesterase 4 (PDE4), an enzyme that regulates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4, particularly the PDE4B isoform, is a promising strategy for treating inflammatory diseases. researchgate.net

Fused bicyclic 4-amino-2-phenylpyrimidine derivatives have been identified as novel and potent PDE4 inhibitors. researchgate.net For example, an N-propylacetamide derivative demonstrated potent inhibition of both PDE4B and the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. This compound also showed significant in vivo anti-inflammatory activity in a mouse model of lung inflammation. researchgate.net The investigation of 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine for its potential as an anti-inflammatory agent further underscores the importance of this scaffold in modulating inflammatory responses.

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound Target Pathway Key Findings Reference(s)
N-propylacetamide derivative PDE4B, TNF-α cAMP regulation Potent inhibitor of PDE4B and TNF-α production with in vivo anti-inflammatory activity. researchgate.net
4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine Not specified Not specified Investigated for potential anti-inflammatory properties.

Immunomodulatory Activities

Beyond their direct anti-inflammatory effects, certain this compound derivatives exhibit broader immunomodulatory activities. These compounds can influence the behavior of immune cells and the production of signaling molecules that orchestrate the immune response. For instance, some pyrimidine derivatives have been found to possess immunomodulating properties. ptfarm.pl The compound Bropirimine, a 5-amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one derivative, has known immunomodulatory effects. vulcanchem.com While the specific mechanisms are still under investigation for many derivatives, the this compound scaffold clearly has the potential to be tailored for specific immunomodulatory applications. google.com

Application as Chemical Probes for Biological Pathway Elucidation

The this compound scaffold has also proven valuable in the creation of chemical probes, which are essential tools for dissecting complex biological pathways. These specialized molecules can be used to selectively inhibit or activate specific proteins, allowing researchers to study their functions in a controlled manner.

A prominent example is the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex. acs.orgnih.gov This complex plays a critical role in DNA damage response, and its inhibition is a promising strategy for cancer therapy. nih.gov One such derivative, ML323, was identified through high-throughput screening and subsequent medicinal chemistry efforts. acs.orgnih.gov ML323 exhibits selective, nanomolar inhibition of USP1/UAF1, making it a valuable chemical probe to study the roles of this complex in cellular processes and to validate it as a therapeutic target. acs.orgnih.gov

Furthermore, N-phenylpyrimidine-2-amine derivatives based on the drug Ponatinib are being designed as selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4). researchgate.net These compounds can serve as chemical probes to explore the signaling pathways mediated by this specific receptor subtype. researchgate.net Similarly, 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been synthesized as novel inhibitors of UNC51-like kinase 1 (ULK1), a key initiator of autophagy. nih.gov These inhibitors can be used to probe the role of ULK1 in both normal cellular function and in diseases like non-small cell lung cancer. nih.gov

Q & A

Basic: What are the common synthetic routes for preparing N-phenylpyrimidin-4-amine derivatives?

Answer: A widely employed method involves alkylation of pyrimidine amines with aryl or alkyl halides under basic conditions. For example, substituting the pyrimidine nitrogen with a phenyl group can be achieved using ethyl halides and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents such as ethanol or acetonitrile . Optimizing reaction parameters (e.g., temperature, solvent polarity) is critical for yield improvement. Purification typically involves column chromatography or recrystallization.

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and detects intramolecular hydrogen bonding (e.g., N–H⋯N interactions) .
  • X-ray Diffraction (XRD): Resolves crystal packing, dihedral angles between aromatic rings, and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds (2.982 Å) stabilize pyrimidine derivatives in specific conformations .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

Advanced: How do polymorphism and crystallographic packing influence the biological activity of this compound analogs?

Answer: Polymorphic forms exhibit distinct intermolecular interactions (e.g., π–π stacking, C–H⋯F bonds), altering solubility and bioavailability. In one study, a polymorph of an N-(4-chlorophenyl) analog showed a 3.708 Å centroid distance between aromatic rings, affecting its antibacterial efficacy . Crystallographic data guides structure-activity relationship (SAR) studies by correlating packing motifs with activity trends.

Advanced: How can hydrogen-bonding patterns in this compound derivatives predict crystal packing and stability?

Answer: Graph set analysis categorizes hydrogen bonds (e.g., R₂²(16) motifs in inversion dimers) to identify recurrent packing motifs. Weak interactions like C–H⋯F and C–H⋯π further stabilize lattices. For instance, C–H⋯F interactions (2.3–2.5 Å) in fluorinated derivatives enhance thermal stability . Computational tools (e.g., Mercury Software) model these interactions to predict crystallization behavior.

Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrimidine-based compounds?

Answer:

  • Comparative Substituent Analysis: Systematic variation of substituents (e.g., methyl, trifluoromethyl) identifies steric/electronic effects on target binding .
  • Docking Studies: Molecular docking evaluates interactions with biological targets (e.g., enzyme active sites), explaining discrepancies in activity data .
  • Statistical Modeling: Multivariate regression correlates physicochemical properties (logP, polar surface area) with activity, resolving outliers .

Basic: What role do substituents on the pyrimidine ring play in modulating reactivity?

Answer: Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity at the pyrimidine C4 position, facilitating nucleophilic substitution. Methyl groups enhance lipophilicity, improving membrane permeability in biological assays. Substituent positioning (ortho vs. para) also affects steric hindrance during synthesis .

Advanced: How are experimental phasing and refinement protocols applied to resolve pyrimidine derivative structures?

Answer: High-resolution XRD data (e.g., 0.8 Å) paired with SHELX programs (SHELXD for phasing, SHELXL for refinement) optimize structural models. For twinned crystals, HKLF5 data format in SHELXL refines twin laws . Disordered moieties (e.g., rotating phenyl groups) are modeled with split occupancies and restrained bond lengths .

Basic: What safety protocols are critical when handling this compound derivatives?

Answer:

  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
  • Conduct reactions in fume hoods to mitigate inhalation risks.
  • Dispose of waste via certified hazardous waste services to prevent environmental contamination .

Advanced: How do intermolecular interactions in pyrimidine derivatives impact their pharmacokinetic properties?

Answer: Strong hydrogen bonds (e.g., N–H⋯O in metabolites) increase plasma protein binding, reducing free drug concentration. π–π stacking with aromatic residues in cytochrome P450 enzymes can slow metabolism, extending half-life. Computational ADMET models simulate these effects during lead optimization .

Advanced: What synthetic innovations address low yields in N-alkylation of pyrimidin-4-amine derivatives?

Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while improving yields by 20–30% .
  • Phase-Transfer Catalysis: Enhances alkylation efficiency in biphasic systems (e.g., water/toluene) .
  • Flow Chemistry: Continuous processing minimizes side reactions in large-scale synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.